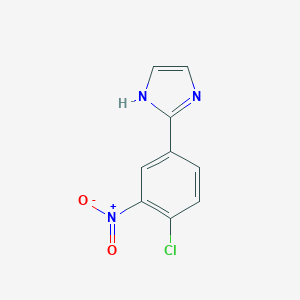

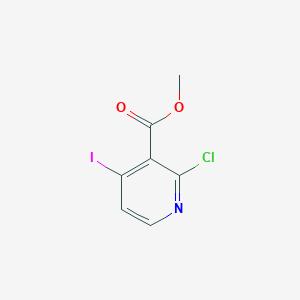

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, or MMPPC, is a small organic molecule that has become a popular research chemical for scientists due to its wide range of applications in scientific research. Its ability to interact with a variety of biological targets makes it an attractive tool for studying the physiological and biochemical effects of drugs in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

The compound has been synthesized from 4-methoxyaniline in three steps . The structure was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction data . It crystallizes in the monoclinic space group P2 1 with unit cell dimensions .

Pharmacological Activities

Quinazolinone, a building unit of the compound, exhibits excellent pharmacological activities such as antimicrobial, antifungal, antitumor, anticancer, antiinflammatory, antidepressant, and anticonvulsant activities . 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4 (1 H )-ones, derivatives of quinazolinones, have a wide range of pharmacological and biological activities .

Anticancer Agent Candidate

A computational approach was applied to explore its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen . Based on the studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Synthetic Chemistry

Research and Production

The compound is part of the 2.5 million products offered to the research, production, healthcare, and science education markets . It is part of the extensive support services for these markets, including chemicals, equipment, instruments, diagnostics, and much more .

Hybrid Compound Synthesis

The compound has been used in the synthesis of a new hybrid compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate . This new hybrid compound was synthesized using a linker mode approach .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such as inducible nitric oxide synthase (inos), cyclooxygenase (cox), and inhibitor of nuclear factor kappa-b kinase (ikk) .

Mode of Action

This can result in alterations in cellular processes, potentially influencing inflammation and other responses .

Biochemical Pathways

Similar compounds have been found to modulate signaling pathways in cells, such as those involved in cell proliferation, migration, and differentiation .

Pharmacokinetics

Similar compounds have been found to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .

Result of Action

Similar compounds have demonstrated notable effects against certain cell lines .

Action Environment

The action, efficacy, and stability of “methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .

Eigenschaften

IUPAC Name |

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-5-3-8(4-6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNMXQMHEIWMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

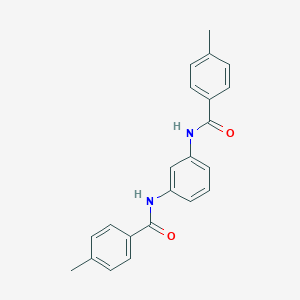

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361334 | |

| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

CAS RN |

192701-83-0 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192701-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)

![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)

![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)

![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)

![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)

![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)